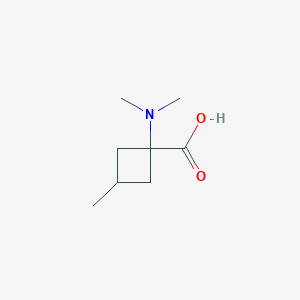
(4-Chloro-phenyl)-(3-methoxy-phenylamino)-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chloro-phenyl)-(3-methoxy-phenylamino)-acetic acid is an organic compound that features a combination of chloro and methoxy substituents on a phenyl ring, connected through an amino linkage to an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-phenyl)-(3-methoxy-phenylamino)-acetic acid typically involves the reaction of 4-chloroaniline with 3-methoxybenzoyl chloride under basic conditions to form the corresponding amide. This intermediate is then subjected to hydrolysis to yield the desired acetic acid derivative. The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Chloro-phenyl)-(3-methoxy-phenylamino)-acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
(4-Chloro-phenyl)-(3-methoxy-phenylamino)-acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-Chloro-phenyl)-(3-methoxy-phenylamino)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy substituents can influence the compound’s binding affinity and selectivity towards these targets, modulating various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chlorophenylacetic acid: Lacks the methoxy group, resulting in different chemical and biological properties.
3-Methoxyphenylacetic acid: Lacks the chloro group, affecting its reactivity and applications.
4-Chloro-3-methoxybenzoic acid: Similar substituents but different core structure, leading to distinct properties.
Uniqueness
(4-Chloro-phenyl)-(3-methoxy-phenylamino)-acetic acid is unique due to the presence of both chloro and methoxy groups, which confer specific chemical reactivity and potential biological activity. This combination of substituents makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
725253-08-7 |
|---|---|
Molekularformel |
C15H14ClNO3 |
Molekulargewicht |
291.73 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-2-(3-methoxyanilino)acetic acid |
InChI |
InChI=1S/C15H14ClNO3/c1-20-13-4-2-3-12(9-13)17-14(15(18)19)10-5-7-11(16)8-6-10/h2-9,14,17H,1H3,(H,18,19) |
InChI-Schlüssel |
QPNLKPVZIGLGST-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)NC(C2=CC=C(C=C2)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


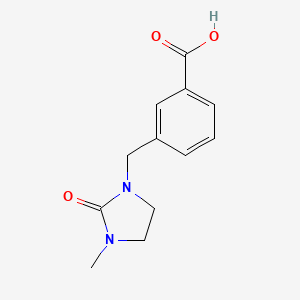
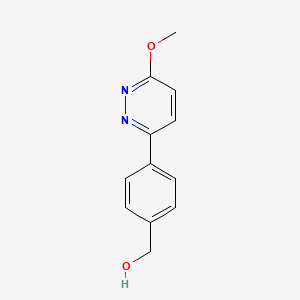
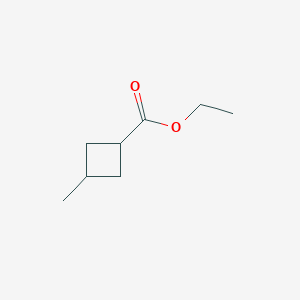
![7-Thia-1-azaspiro[4.5]decane 7,7-dioxide](/img/structure/B15227478.png)
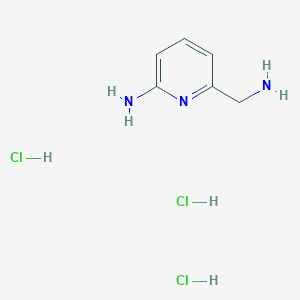

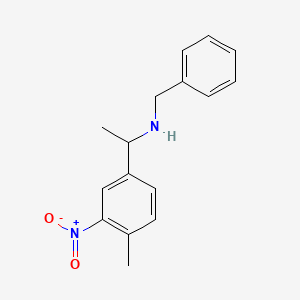
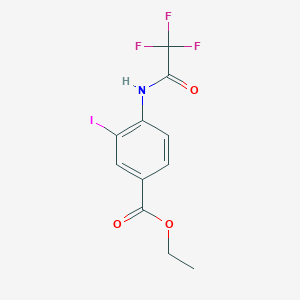
![2-Azaspiro[4.4]nonan-7-ol](/img/structure/B15227512.png)
![2-Chloro-4-[3-(3,4-dichlorophenyl)ureido]-benzenesulfonyl chloride](/img/structure/B15227514.png)

![2-Ethyl-5,6-dimethylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B15227525.png)
